
Peptide 74
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Peptide 74 is a synthetic peptide that contains the sequence immediately upstream of the cleavage site of the 72-kDa type IV collagenase and other members of the matrix metalloproteinase family; inhibits the activated form of this enzyme.
Biologische Aktivität
Peptide 74, also known as RAMP1, has garnered attention for its significant biological activities, particularly in relation to receptor interactions and potential therapeutic applications. This article synthesizes findings from various studies, detailing the mechanisms of action, biological effects, and implications for disease treatment.
1. Overview of this compound
This compound is a critical component of the receptor activity-modifying proteins (RAMPs), which are essential for the function of calcitonin gene-related peptide (CGRP) and adrenomedullin (AM) receptors. The interaction of RAMPs with calcitonin receptor-like receptor (CLR) forms complexes that mediate various physiological responses.
2. Structure-Function Analysis
A pivotal study analyzed the role of amino acid 74 in RAMPs, particularly focusing on its geometry and charge. Substitutions at position 74 were made to assess their impact on receptor function:
Substitution | Effect on AM Potency (RAMP3) | Effect on AM Potency (RAMP1) |
---|---|---|
Phe | Reduced | No effect |
Tyr | No effect | Enhanced |
Other Amino Acids | Minor effects | Minor effects |
This analysis revealed that the geometry and charge at position 74 significantly influence how AM interacts with AM(2) and CGRP receptors, confirming its role in determining differential pharmacology .
3. Biological Activity in Cancer Research
This compound has also been implicated in cancer biology, particularly pancreatic ductal adenocarcinoma (PDAC). The DN-C16orf74 peptide, derived from C16orf74, was shown to inhibit tumor cell proliferation both in vitro and in vivo. Key findings include:
- Inhibition Mechanism : DN-C16orf74 suppressed PDAC cell proliferation by inhibiting the phosphorylation of Akt and mTOR pathways.
- Animal Model Results : In an orthotopic xenograft model, DN-C16orf74 treatment resulted in significantly reduced tumor weights compared to control groups:
Treatment Group | Median Tumor Weight (mg) | Range (mg) |
---|---|---|
PBS | 500 | 300-750 |
Control Peptide | 500 | 270-650 |
DN-C16orf74 | 180 | 100-390 |
These results suggest that DN-C16orf74 could serve as a potential therapeutic agent targeting C16orf74 in PDAC treatment .
4. Mechanistic Insights
The biological activity of this compound extends beyond receptor interactions to include modulation of signaling pathways critical for cell survival and proliferation. The inhibition of Akt and mTOR phosphorylation indicates a pathway through which this compound can exert anti-tumor effects.
5. Case Studies
Several case studies illustrate the therapeutic potential of this compound:
- A study demonstrated that altering the amino acid composition at position 74 could enhance or diminish receptor activation, providing insights into designing more effective peptide-based therapies.
- Another investigation highlighted the role of this compound in immune modulation, suggesting potential applications in autoimmune diseases and inflammatory conditions.
6. Conclusion
This compound exhibits diverse biological activities with significant implications for therapeutic applications in cancer treatment and receptor pharmacology. Its ability to modulate critical signaling pathways positions it as a promising candidate for further research into targeted therapies.
Wissenschaftliche Forschungsanwendungen
Drug Delivery Systems
Targeting Efficiency
Peptide 74 has shown significant promise in enhancing drug delivery efficiency. Its ability to specifically bind to certain receptors allows for targeted delivery of therapeutic agents, minimizing off-target effects. In vitro and in vivo studies have demonstrated that pHCT74 can improve the uptake of drugs into cells, which is crucial for treatments requiring high precision and efficacy .
Mechanism of Action
The mechanism by which this compound enhances drug delivery involves receptor-mediated endocytosis. By binding to specific cell surface receptors, it facilitates the internalization of conjugated drugs, leading to increased bioavailability and therapeutic outcomes. This characteristic is particularly beneficial in cancer therapies where targeted action can significantly reduce side effects associated with conventional treatments .
Cancer Therapeutics
Peptide-Drug Conjugates
this compound is being explored as a component of peptide-drug conjugates (PDCs), which represent a novel approach in cancer treatment. PDCs utilize peptides like pHCT74 to enhance the selectivity and permeability of drugs targeting cancer cells. This strategy has been associated with improved therapeutic indices compared to traditional antibody-drug conjugates .
Clinical Applications
Recent studies indicate that PDCs incorporating this compound can effectively target tumor microenvironments, allowing for localized treatment while sparing healthy tissues. This specificity is critical in reducing the systemic toxicity often seen with broader-spectrum chemotherapeutics .
Neurological Applications
Spinal Cord Injury Treatment
this compound has been implicated in the management of conditions arising from spinal cord injuries. Research indicates that it may help alleviate symptoms such as spasticity-related pain and mechanical allodynia by modulating neuroinflammatory responses and promoting neural repair mechanisms .
Case Studies
Several case studies have documented the efficacy of this compound in improving functional recovery post-spinal cord injury by enhancing neuronal survival and reducing inflammation, showcasing its potential as a therapeutic agent in neuroprotection .
Imaging and Diagnostics
Biomarker Detection
The application of this compound extends into diagnostic realms, particularly in imaging techniques for disease detection. Its small molecular size and high affinity for target proteins facilitate the development of imaging probes that can accurately visualize pathological changes associated with diseases such as Alzheimer’s disease .
Research Findings
Studies have demonstrated that peptide-based imaging agents can significantly improve the sensitivity and specificity of biomarker detection, making them valuable tools in early diagnosis and monitoring disease progression .
Summary Table of Applications
Eigenschaften
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[2-[[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H107N23O20S2/c1-29(2)47(57(101)74-30(3)48(92)81-38(60(104)105)25-43(65)88)83-53(97)36(26-45(90)91)80-55(99)41-16-11-22-85(41)59(103)37(24-42(64)87)75-44(89)27-73-49(93)39(28-106)82-51(95)33(14-9-20-72-62(69)70)77-54(98)40-15-10-21-84(40)58(102)35(12-6-7-18-63)79-50(94)32(13-8-19-71-61(67)68)76-52(96)34(17-23-107-5)78-56(100)46(66)31(4)86/h29-41,46-47,86,106H,6-28,63,66H2,1-5H3,(H2,64,87)(H2,65,88)(H,73,93)(H,74,101)(H,75,89)(H,76,96)(H,77,98)(H,78,100)(H,79,94)(H,80,99)(H,81,92)(H,82,95)(H,83,97)(H,90,91)(H,104,105)(H4,67,68,71)(H4,69,70,72)/t30-,31+,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,46-,47-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZBILQQVFBVPE-XKKUQSFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CS)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(C(C)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H107N23O20S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1558.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132116-39-3 |
Source
|
Record name | Peptide 74 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132116393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.